Cas no 94510-71-1 (3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one)

3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one is a substituted isoquinolinone derivative with potential applications in pharmaceutical and agrochemical research. Its unique structural features, including the chloro and methoxy substituents, enhance its reactivity and selectivity in synthetic pathways. The compound's stability and well-defined molecular framework make it a valuable intermediate for developing biologically active molecules. Its distinct substitution pattern allows for further functionalization, enabling tailored modifications for specific applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups contributes to its versatility in heterocyclic chemistry. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships in drug discovery.
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one structure
94510-71-1 structure
Product Name:3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
CAS No:94510-71-1
MF:C12H12ClNO2
MW:237.682182312012
MDL:MFCD30498177
CID:4345387
PubChem ID:13450389
Update Time:2025-10-29

3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Isoquinolinone, 3-chloro-7-methoxy-5,8-dimethyl-
    • 3-Chloro-7-methoxy-5,8-dimethyl-2H-isoquinolin-1-one
    • 3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
    • EN300-336143
    • 94510-71-1
    • MDL: MFCD30498177
    • Inchi: 1S/C12H12ClNO2/c1-6-4-9(16-3)7(2)11-8(6)5-10(13)14-12(11)15/h4-5H,1-3H3,(H,14,15)
    • InChI Key: AGSBWKDBGRCHHU-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C(C)=CC(OC)=C2C)C=C(Cl)N1

Computed Properties

  • Exact Mass: 237.0556563Da
  • Monoisotopic Mass: 237.0556563Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.3Ų

3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-336143-1g
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
94510-71-1
1g
$1500.0 2023-09-04
Enamine
EN300-336143-5g
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
94510-71-1
5g
$4349.0 2023-09-04
Enamine
EN300-336143-10g
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
94510-71-1
10g
$6450.0 2023-09-04
Ambeed
A1097962-1g
3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
94510-71-1 95%
1g
$1084.0 2024-04-16
Enamine
EN300-336143-0.05g
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
94510-71-1
0.05g
$1261.0 2023-09-04
Enamine
EN300-336143-0.1g
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
94510-71-1
0.1g
$1320.0 2023-09-04
Enamine
EN300-336143-0.25g
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
94510-71-1
0.25g
$1381.0 2023-09-04
Enamine
EN300-336143-0.5g
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
94510-71-1
0.5g
$1440.0 2023-09-04
Enamine
EN300-336143-1.0g
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
94510-71-1
1g
$0.0 2023-06-07
Enamine
EN300-336143-2.5g
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
94510-71-1
2.5g
$2940.0 2023-09-04

Additional information on 3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one

3-Chloro-7-Methoxy-5,8-Dimethyl-1,2-Dihydroisoquinolin-1-One: A Comprehensive Overview

3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one, also known by its CAS registry number CAS No. 94510-71-1, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of isoquinolines, which are bicyclic heterocycles with a wide range of biological and chemical significance. The molecule features a chloro group at position 3, a methoxy group at position 7, and methyl groups at positions 5 and 8. These substituents contribute to its distinct chemical properties and reactivity.

The synthesis of 3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent advancements in catalytic methods have enabled more efficient pathways for constructing such complex molecules. For instance, the use of transition metal catalysts has facilitated the formation of the isoquinoline core through tandem cyclization processes. These methods not only improve yield but also reduce the environmental footprint of synthetic procedures.

One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. Recent research has explored its potential as a lead compound for drug development targeting chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

In addition to its biological applications, this compound has found utility in materials science. Its rigid bicyclic structure makes it an attractive candidate for constructing advanced materials with tailored electronic properties. For example, derivatives of CAS No. 94510-71-1 have been incorporated into organic semiconductors for use in flexible electronics and optoelectronic devices. The integration of such compounds into material frameworks has demonstrated enhanced charge transport properties, paving the way for next-generation electronic applications.

The study of 3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one has also shed light on its environmental fate and toxicity. Recent eco-toxicological assessments have evaluated its potential impact on aquatic ecosystems. Findings indicate that while the compound exhibits moderate toxicity to certain aquatic organisms, its degradation under environmental conditions is relatively rapid due to microbial activity and photodegradation processes.

In conclusion, CAS No. 94510-71-1, or 3-chloro-7-methoxy-5,8-dimethyl- strong>-< strong>... strong>, represents a multifaceted compound with significant implications across various scientific domains. From drug discovery to materials science, its unique chemical properties continue to drive innovative research directions. As our understanding of this compound deepens through ongoing studies, it holds promise for addressing some of the most pressing challenges in modern science.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.